Methyl 7-amino-2,3-dihydrobenzofuran-2-carboxylate

Description

Molecular Framework and Stereochemical Analysis

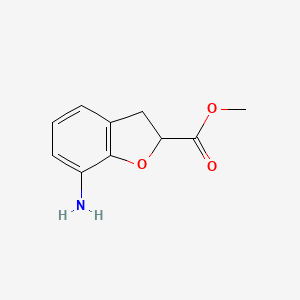

The molecular architecture of methyl 7-amino-2,3-dihydrobenzofuran-2-carboxylate is built upon a fused bicyclic system comprising a benzene ring fused to a saturated five-membered dihydrofuran ring. The dihydrobenzofuran core structure represents a partially saturated analog of benzofuran, where the reduction of the furan ring creates distinct conformational possibilities and stereochemical considerations. The compound contains three primary functional groups that define its chemical behavior: the primary amino group (-NH₂) positioned at the 7-position of the aromatic ring, the methyl ester group (-COOCH₃) attached to the 2-position of the dihydrofuran ring, and the ethereal oxygen bridge connecting the aromatic and aliphatic ring systems.

The stereochemical complexity of this compound arises primarily from the presence of the asymmetric carbon center at the 2-position of the dihydrofuran ring. This chiral center can exist in either R or S configuration, leading to the formation of enantiomeric pairs with potentially different biological activities and physical properties. The three-dimensional arrangement of atoms around this stereocenter influences the overall molecular conformation and affects intermolecular interactions. The amino group at the 7-position provides additional conformational flexibility through potential hydrogen bonding interactions, both intramolecularly and intermolecularly.

The electronic distribution within the molecular framework shows distinct characteristics due to the presence of both electron-donating and electron-withdrawing substituents. The amino group at the 7-position acts as an electron-donating substituent, increasing the electron density of the aromatic ring system, while the carboxylate ester functionality serves as an electron-withdrawing group. This electronic interplay contributes to the compound's reactivity profile and influences its spectroscopic properties. The partial saturation of the furan ring eliminates the aromatic character of this portion of the molecule, creating a more flexible aliphatic framework that can adopt different conformations.

Properties

IUPAC Name |

methyl 7-amino-2,3-dihydro-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-13-10(12)8-5-6-3-2-4-7(11)9(6)14-8/h2-4,8H,5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNRJDTPGYUJTDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2=C(O1)C(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation via Allyl-Substituted Hydroxybenzenes and Oxidative Cyclization

A patented method describes the preparation of 2,3-dihydrobenzofuran compounds, including methyl 7-amino-2,3-dihydrobenzofuran-2-carboxylate, starting from p-amino m-allyl o-hydroxybenzene derivatives. The process involves:

- Oxidation of allyl groups to aldehydes using ruthenium trichloride and sodium periodate in ethyl acetate-water biphasic system under nitrogen atmosphere at 20–30 °C.

- Cyclization to form the dihydrobenzofuran ring.

- Subsequent functional group transformations including acetylation, chlorination, and hydrolysis to introduce amino and carboxylate groups.

| Step | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|

| Oxidation | RuCl3·H2O, NaIO4, EtOAc/H2O, 20–30 °C, 1.5 h | Allyl to aldehyde conversion | Complete conversion confirmed by TLC |

| Cyclization & Chlorination | N-chlorosuccinimide (NCS), DMF, 70 °C, 3 h | Formation of chlorinated dihydrobenzofuran intermediate | 70% yield |

| Hydrolysis & Esterification | NaOH (8 M), MeOH, reflux, pH adjustment with HCl | Conversion to amino acid methyl ester | 89% yield |

This method is noted for its simplicity, cost-effectiveness, and suitability for industrial scale-up due to high transformation efficiency and straightforward work-up procedures.

Synthesis via Lithiation and Cyclization of Salicylic Acid Derivatives

Research literature reports a method involving:

- Esterification of 3-methylsalicylic acid to form methyl esters.

- O-alkylation with ethyl bromoacetate to yield diester intermediates.

- Hydrolysis and oxidation steps to prepare diacid derivatives.

- Cyclization under reflux with sodium acetate, acetic acid, and acetic anhydride to form 3-acetoxybenzofuran-7-carboxylic acid.

- Hydrolysis and amide formation to introduce the amino group.

This approach uses lithiation with n-butyllithium in the presence of TEMED/hexane to achieve regioselective carboxylation at the 7-position of the dihydrobenzofuran ring.

| Step | Reagents/Conditions | Description | Notes |

|---|---|---|---|

| Esterification | Acid + Methanol, acid catalyst | Formation of methyl ester | Standard Fischer esterification |

| O-Alkylation | Ethyl bromoacetate, base | Introduction of ester side chain | High regioselectivity |

| Hydrolysis & Oxidation | Hydrolysis with acid/base, oxidation | Formation of diacid intermediate | Controlled conditions to avoid over-oxidation |

| Cyclization | Sodium acetate, acetic acid, acetic anhydride, reflux | Formation of benzofuran ring | Efficient cyclization |

| Amination | Mixed anhydride technique | Introduction of amide/amino group | High purity product |

This method is well-documented in peer-reviewed journals and provides a robust route for synthesizing benzofuran derivatives with functional groups at specific positions.

Industrial Synthesis of 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid Methyl Ester (Related Intermediate)

A related industrial process involves:

- Preparation of 4-acetylaminohydroxyphenylarsonic acid derivatives.

- Chlorination using N-chlorosuccinimide in DMF at 70 °C.

- Hydrolysis and pH adjustment to isolate the methyl ester intermediate.

- This intermediate is closely related to methyl 7-amino-2,3-dihydrobenzofuran-2-carboxylate and can be converted to it by further deprotection and functional group manipulation.

This process emphasizes scalability and cost efficiency, with yields around 70–89% for key steps.

| Method | Starting Material | Key Reactions | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Allyl-substituted hydroxybenzene oxidation and cyclization | p-Amino m-allyl o-hydroxybenzene derivatives | Oxidation, cyclization, chlorination, hydrolysis | RuCl3/NaIO4, NCS/DMF, NaOH/MeOH | 70–89% | Industrially scalable, cost-effective |

| Lithiation and cyclization of salicylic acid derivatives | 3-Methylsalicylic acid | Esterification, O-alkylation, hydrolysis, oxidation, cyclization | n-BuLi/TEMED, reflux with sodium acetate/acetic acid | Moderate to high | Regioselective, well-documented |

| Industrial synthesis of related intermediates | 4-Acetylaminohydroxyphenylarsonic acid derivatives | Chlorination, hydrolysis, pH adjustment | NCS/DMF, aqueous NaOH | 70–89% | Suitable for large-scale production |

- The oxidation of allyl groups to aldehydes using ruthenium catalysts and sodium periodate is efficient and allows for subsequent cyclization to the dihydrobenzofuran ring.

- Chlorination with N-chlorosuccinimide is a key step to introduce halogen substituents that facilitate further functional group transformations.

- Lithiation methods provide regioselective carboxylation but require careful temperature control and handling of strong bases.

- Esterification and hydrolysis steps are standard but must be optimized to prevent side reactions.

- The choice of solvent (e.g., DMF, ethyl acetate) and reaction temperature critically affects yield and purity.

- Industrial methods prioritize cost, simplicity, and scalability, often using milder conditions and avoiding expensive reagents.

The preparation of methyl 7-amino-2,3-dihydrobenzofuran-2-carboxylate involves multi-step synthetic routes combining oxidation, cyclization, chlorination, and hydrolysis. Patented industrial methods and academic syntheses provide complementary approaches, balancing efficiency, regioselectivity, and scalability. The allyl oxidation and cyclization route is particularly notable for industrial application due to its high yield and straightforward processing. Lithiation and cyclization methods offer precise control over substitution patterns, valuable for research and development contexts.

This comprehensive understanding of preparation methods supports further pharmaceutical development and optimization of methyl 7-amino-2,3-dihydrobenzofuran-2-carboxylate and related benzofuran derivatives.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for further derivatization.

Key Findings :

-

Acidic conditions provide higher yields due to suppression of side reactions involving the amino group .

-

The carboxylic acid product serves as an intermediate for amide coupling .

Amidation Reactions

The ester group reacts with amines under activation to form amides, a common strategy for bioactivity optimization.

Mechanistic Insights :

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes halogenation and nitration at specific positions.

Regioselectivity :

Amino Group Functionalization

The primary amino group participates in alkylation and acylation reactions.

Applications :

-

Acylation protects the amino group during subsequent reactions .

-

Reductive alkylation introduces methyl groups to modulate pharmacokinetics .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl-aryl bond formation for structural diversification.

Limitations :

Cyclization Reactions

The dihydrobenzofuran core participates in ring-expansion or annulation reactions.

Challenges :

Scientific Research Applications

Methyl 7-amino-2,3-dihydrobenzofuran-2-carboxylate has a wide range of scientific research applications:

Biology: The compound is used in studies investigating its effects on cellular processes and its potential as a therapeutic agent.

Industry: The compound is utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 7-amino-2,3-dihydrobenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate enzyme activities, inhibit cellular proliferation, and induce apoptosis in cancer cells . The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The unique properties of methyl 7-amino-2,3-dihydrobenzofuran-2-carboxylate become evident when compared to structurally related benzofuran derivatives. Key differences in substituents, bioactivity, and synthetic utility are highlighted below:

Structural and Functional Group Comparisons

| Compound Name | Substituents/Features | Key Differences from Target Compound | Reference |

|---|---|---|---|

| Methyl 7-amino-2,3-dihydrobenzofuran-4-carboxylate | Amino at position 7, ester at position 4 | Carboxylate position alters ring strain and hydrogen-bonding capacity | |

| Ethyl 7-bromo-5-chloro-2,3-dihydrobenzofuran-2-carboxylate | Br at position 7, Cl at position 5 | Halogen substituents increase electrophilicity but reduce solubility | |

| Methyl 5-fluoro-2-methyl-2,3-dihydrobenzofuran-7-carboxylate | F at position 5, methyl at position 2 | Fluorine enhances metabolic stability; methyl group limits rotational freedom | |

| 7-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid | Methoxy at position 7, carboxylic acid at position 2 | Methoxy group reduces reactivity compared to amino; acid form affects pharmacokinetics |

Biological Activity

Methyl 7-amino-2,3-dihydrobenzofuran-2-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications.

Methyl 7-amino-2,3-dihydrobenzofuran-2-carboxylate exhibits significant interactions with various enzymes and proteins, influencing their activity and function. Notably, benzofuran derivatives have been documented to inhibit specific enzymes, which can lead to tumor suppression and antibacterial effects. The compound's ability to modulate enzyme activity is crucial for its potential therapeutic applications.

Cellular Effects

This compound affects multiple cellular processes:

- Cell Signaling : It modulates signaling pathways related to cell proliferation and apoptosis, indicating its potential as an anticancer agent.

- Gene Expression : Methyl 7-amino-2,3-dihydrobenzofuran-2-carboxylate influences gene expression profiles, which can alter cellular metabolism and survival pathways.

- Cellular Metabolism : The compound has been shown to impact metabolic pathways by interacting with key enzymes involved in metabolic regulation.

The molecular mechanism through which methyl 7-amino-2,3-dihydrobenzofuran-2-carboxylate exerts its biological effects involves:

- Enzyme Inhibition : The compound binds to specific enzymes, inhibiting their activity. This is particularly relevant in the context of cancer therapy, where it can prevent DNA replication in cancer cells.

- Apoptosis Induction : Studies indicate that it can activate apoptotic pathways in cancer cell lines by promoting cytochrome c release from mitochondria and activating caspases .

Dosage Effects in Animal Models

Research has demonstrated that the biological effects of methyl 7-amino-2,3-dihydrobenzofuran-2-carboxylate vary with dosage. Lower doses have shown therapeutic benefits such as tumor suppression and antibacterial activity, while higher doses may lead to cytotoxic effects.

Temporal Effects in Laboratory Settings

In laboratory studies, the stability and degradation of methyl 7-amino-2,3-dihydrobenzofuran-2-carboxylate are critical factors influencing its long-term biological activity. Research indicates that while the compound maintains its activity over time, some degradation may occur under certain conditions.

Metabolic Pathways

Methyl 7-amino-2,3-dihydrobenzofuran-2-carboxylate is involved in various metabolic pathways. Its metabolism is facilitated by interactions with enzymes and cofactors that aid in its clearance from the body. Understanding these pathways is essential for optimizing therapeutic applications.

Transport and Distribution

The transport and distribution of methyl 7-amino-2,3-dihydrobenzofuran-2-carboxylate within biological systems are vital for its efficacy. The compound interacts with transporters and binding proteins that facilitate its uptake into cells.

Subcellular Localization

The subcellular localization of methyl 7-amino-2,3-dihydrobenzofuran-2-carboxylate plays a significant role in its biological activity. Specific targeting signals or post-translational modifications may direct the compound to particular organelles, influencing its functional outcomes within cells.

Comparative Analysis with Similar Compounds

A comparison of methyl 7-amino-2,3-dihydrobenzofuran-2-carboxylate with structurally similar compounds highlights its unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Methyl 5-amino-2,3-dihydrobenzofuran-7-carboxylate | Similar benzofuran core | Different substitution pattern affecting activity |

| Methyl 7-amino-4-hydroxybenzofuran-2-carboxylate | Hydroxy group addition | Enhanced solubility and potential bioactivity |

| Methyl 6-amino-3-benzothiophene-2-carboxylate | Thiophene ring instead of benzofuran | Distinct biological activities due to sulfur atom |

Methyl 7-amino-2,3-dihydrobenzofuran-2-carboxylate stands out due to its specific amino and carboxyl functional groups that contribute to its unique reactivity and biological properties compared to these similar compounds.

Case Studies and Research Findings

Several studies have evaluated the biological activity of methyl 7-amino-2,3-dihydrobenzofuran-2-carboxylate:

- Anticancer Activity : Research has shown that this compound exhibits cytotoxicity against various cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer), demonstrating IC50 values ranging from 3.35–16.79 μM .

- Antibacterial Properties : The compound has also shown promise against bacterial strains, suggesting potential applications in treating bacterial infections alongside cancer therapy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 7-amino-2,3-dihydrobenzofuran-2-carboxylate, and how can reaction parameters (e.g., catalysts, solvents) be optimized to improve yield?

- Methodology : A common approach involves functionalizing the benzofuran core via Claisen rearrangement followed by hydrogenation and esterification. For example, starting from 2,3-dihydro-2,2-dimethyl-7-nitrobenzofuran, catalytic hydrogenation (Pd/C, H₂) reduces the nitro group to an amine. Subsequent esterification with methyl chloroformate in anhydrous conditions (e.g., triethylamine as a base) yields the target compound . Optimization may involve adjusting hydrogenation pressure (e.g., 50 psi H₂) or solvent polarity (e.g., switching from THF to DMF) to enhance intermediate stability .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should researchers prioritize?

- Methodology :

- ¹H/¹³C NMR : The dihydrobenzofuran ring protons (δ 3.0–4.5 ppm for CH₂ groups) and the methyl ester (δ 3.7–3.8 ppm) are key. The aromatic amine (NH₂) may appear as a broad singlet (δ 5.5–6.5 ppm) but can be obscured by solvent peaks .

- IR Spectroscopy : Look for N-H stretches (~3300–3500 cm⁻¹) and ester C=O (~1720 cm⁻¹).

- Mass Spectrometry : The molecular ion ([M+H]⁺) should align with the molecular weight (C₁₀H₁₁NO₃, 193.19 g/mol), with fragmentation patterns indicating loss of COOCH₃ or NH₂ groups .

Q. How can researchers address challenges in crystallizing Methyl 7-amino-2,3-dihydrobenzofuran-2-carboxylate for X-ray diffraction studies?

- Methodology : Slow solvent diffusion (e.g., layering hexane over a saturated DCM solution) promotes crystal growth. If crystals remain elusive, derivatization (e.g., introducing a bromine substituent) can enhance lattice stability. SHELXL software is recommended for refining crystallographic data, particularly for resolving hydrogen-bonding networks .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the crystal packing of this compound, and how can graph set analysis elucidate supramolecular assembly?

- Methodology : Use Etter’s graph set notation to classify hydrogen bonds (e.g., D = donor, A = acceptor). For example, N-H⋯O interactions between the amine and ester groups may form R₂²(8) motifs. Tools like Mercury (CCDC) or CrystalExplorer can map these interactions and predict stability under thermal stress .

Q. What computational strategies (e.g., DFT, molecular docking) are effective in predicting the compound’s reactivity and biological interactions?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate electrostatic potential surfaces, identifying nucleophilic (amine) and electrophilic (ester) sites.

- Docking Studies : Dock the compound into enzyme active sites (e.g., dihydroorotate dehydrogenase) using AutoDock Vina. Focus on binding affinity (ΔG) and hydrogen-bonding residues (e.g., Asp/His residues) .

Q. How can researchers resolve contradictions in reported biological activity data for benzofuran derivatives, such as varying IC₅₀ values across studies?

- Methodology : Standardize assay conditions (e.g., pH 7.4 buffer, 37°C) and validate purity via HPLC (>98%). If discrepancies persist, conduct SAR studies by systematically modifying substituents (e.g., replacing the methyl ester with ethyl) to isolate structural contributors to activity .

Q. What strategies mitigate side reactions during functionalization of the 7-amino group (e.g., acylation, sulfonation)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.